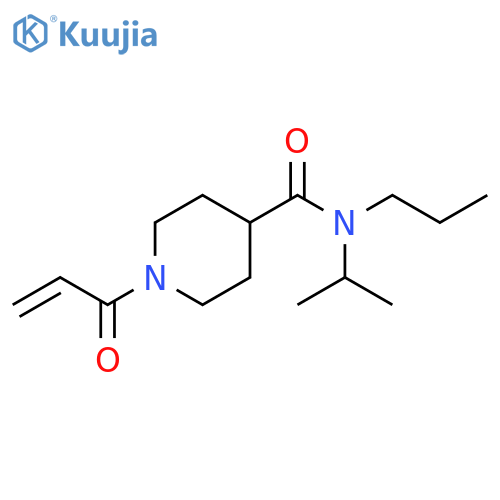Cas no 2361821-49-8 (1-(prop-2-enoyl)-N-(propan-2-yl)-N-propylpiperidine-4-carboxamide)
1-(プロプ-2-エノイル)-N-(プロパン-2-イル)-N-プロピルピペリジン-4-カルボキサミドは、高度に特異的な構造を持つピペリジン誘導体です。この化合物は、アクリロイル基とイソプロピル-プロピルアミン置換基を有し、優れた分子安定性と反応性を兼ね備えています。特に、薬剤化学分野において、神経科学関連の受容体標的化合物としての応用が期待されます。その立体障害を考慮した設計により、選択的な生体分子相互作用が可能であり、代謝耐性の向上が特徴です。また、カルボキサミド部位の極性が細胞膜透過性とのバランスに寄与し、創薬候補化合物としての適性を有しています。

2361821-49-8 structure
商品名:1-(prop-2-enoyl)-N-(propan-2-yl)-N-propylpiperidine-4-carboxamide
1-(prop-2-enoyl)-N-(propan-2-yl)-N-propylpiperidine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-(prop-2-enoyl)-N-(propan-2-yl)-N-propylpiperidine-4-carboxamide
- 2361821-49-8
- N-Propan-2-yl-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide
- EN300-26573795
- Z2500500482
- N-(1-Methylethyl)-1-(1-oxo-2-propen-1-yl)-N-propyl-4-piperidinecarboxamide
-
- インチ: 1S/C15H26N2O2/c1-5-9-17(12(3)4)15(19)13-7-10-16(11-8-13)14(18)6-2/h6,12-13H,2,5,7-11H2,1,3-4H3
- InChIKey: NGPGPTVZVWAKFK-UHFFFAOYSA-N
- ほほえんだ: N1(C(=O)C=C)CCC(C(N(C(C)C)CCC)=O)CC1
計算された属性
- せいみつぶんしりょう: 266.199428076g/mol
- どういたいしつりょう: 266.199428076g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 331
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 40.6Ų
じっけんとくせい
- 密度みつど: 1.017±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 437.6±25.0 °C(Predicted)
- 酸性度係数(pKa): -0.64±0.20(Predicted)
1-(prop-2-enoyl)-N-(propan-2-yl)-N-propylpiperidine-4-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26573795-0.05g |
1-(prop-2-enoyl)-N-(propan-2-yl)-N-propylpiperidine-4-carboxamide |
2361821-49-8 | 90% | 0.05g |
$246.0 | 2023-09-14 |
1-(prop-2-enoyl)-N-(propan-2-yl)-N-propylpiperidine-4-carboxamide 関連文献
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
2361821-49-8 (1-(prop-2-enoyl)-N-(propan-2-yl)-N-propylpiperidine-4-carboxamide) 関連製品
- 4770-00-7(3-cyano-4-nitroindole)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
